diethyl 2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylate
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Overview
Description
Diethyl 2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylate is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a tricyclic framework with multiple nitrogen and oxygen atoms, making it an interesting subject for chemical research and industrial applications.
Mechanism of Action
Target of Action
CDS1_002666, also known as Oprea1_342459, ChemDiv1_018922, Oprea1_475153, DivK1c_003706, or diethyl 5,10-dioxo-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-1,6-dicarboxylate, primarily targets the CDP-Diacylglycerol Synthase 1 (CDS1) enzyme . CDS1 plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function .
Mode of Action
The compound acts as an inhibitor of the CDS1 enzyme . It binds to the active site of the CDS1 enzyme, preventing it from catalyzing its natural substrate, phosphatidic acid . This inhibition disrupts the phosphatidylinositol signaling pathway, which is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism .
Biochemical Pathways
By inhibiting CDS1, the compound disrupts the production of phosphatidylinositol and its derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3) . These molecules are pivotal in the regulation of numerous cellular functions, including those mediated by the PI3K/Akt pathway, a critical axis involved in cell survival and proliferation .
Result of Action
The inhibition of CDS1 and the subsequent disruption of phosphatidylinositol signaling can lead to a reduction in cell growth and proliferation . This makes CDS1_002666 a potential therapeutic agent for conditions where these cellular processes are dysregulated, such as in cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with hydrazine derivatives, followed by cyclization and oxidation steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce partially or fully reduced compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Diethyl 2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
4,5-dibromo-10,11-dithia-6,7,8,9-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene: This compound shares a similar tricyclic framework but contains bromine and sulfur atoms, leading to different chemical properties.
1,4,8,11-tetraazacyclotetradecane-5,7-dione: Another macrocyclic compound with a similar nitrogen-rich structure, used in coordination chemistry.
Uniqueness
Diethyl 2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylate is unique due to its specific arrangement of nitrogen and oxygen atoms within the tricyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
diethyl 2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O6/c1-3-23-13(21)7-9-11(19)18-6-16-8(14(22)24-4-2)10(18)12(20)17(9)5-15-7/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKLBUJIZXIKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=O)N3C=NC(=C3C(=O)N2C=N1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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